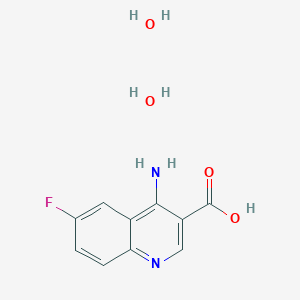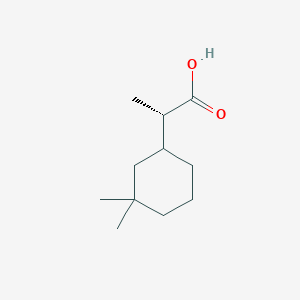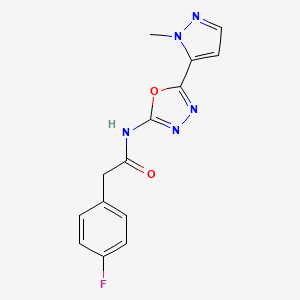
1-(2-chlorobenzyl)-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chlorobenzyl)-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound that belongs to the class of dihydropyridine derivatives. This compound has been extensively studied due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Chemical Structure and Properties
The compound 1-(2-chlorobenzyl)-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a part of a broader class of compounds known for their diverse biological activities and chemical properties. Its structure is characterized by the presence of a 2-oxo-1,2-dihydropyridine core, which is a common motif in many pharmacologically active compounds. This core structure has been explored for its potential in various biological applications, including as kinase inhibitors and antibacterial agents.
Kinase Inhibition
One significant area of application for compounds with a 2-oxo-1,2-dihydropyridine structure is in the inhibition of the Met kinase superfamily. These compounds have been identified as potent and selective inhibitors, offering a promising approach for targeting cancer pathways. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have shown excellent in vivo efficacy and favorable pharmacokinetic profiles in preclinical cancer models (G. M. Schroeder et al., 2009).
Antibacterial Activity
Another critical application is in the development of antibacterial agents. Pyridonecarboxylic acids, a related class, have demonstrated significant antibacterial activity against various strains. The structural manipulation of the 2-oxo-1,2-dihydropyridine core has led to the discovery of potent antibacterial compounds, underscoring the versatility of this chemical framework in medicinal chemistry (H. Egawa et al., 1984).
Spectroscopic and Synthetic Applications
The dihydropyridine core is also of interest in spectroscopic investigations and synthetic chemistry. It serves as a model compound for studying natural coenzymes and their interactions, providing insights into biochemical processes and pathways. Moreover, the use of betaine as an effective acid captor in the synthesis of carboxamides highlights the synthetic utility of this chemical structure in producing a wide range of compounds with potential biological activity (P. Fischer et al., 1988; T. Mukaiyama et al., 1976).
Material Science
In material science, the dihydropyridine derivatives have found applications in the synthesis of aromatic polyamides and polyimides, demonstrating the structural versatility and utility of this core in developing high-performance materials. These polymers exhibit excellent thermal stability and mechanical properties, making them suitable for various advanced applications (S. Hsiao et al., 1999; Chin‐Ping Yang et al., 1999).
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(3-fluorophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O2/c20-17-9-2-1-5-13(17)12-23-10-4-8-16(19(23)25)18(24)22-15-7-3-6-14(21)11-15/h1-11H,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPRHGZSQKJSQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B2561410.png)



![1-[(4-ethylphenyl)methyl]triazole-4,5-dicarboxylic Acid](/img/structure/B2561418.png)
![4-(4-methylbenzyl)-5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2561420.png)
![4-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2561421.png)
![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2561422.png)
![N-[2-(4-Methoxyphenyl)ethyl]-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2561424.png)


![5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-ylmethanol;hydrochloride](/img/structure/B2561428.png)
![N-(7-Azabicyclo[2.2.1]heptan-2-yl)-2-methylpropanamide](/img/structure/B2561431.png)
![Ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2561432.png)